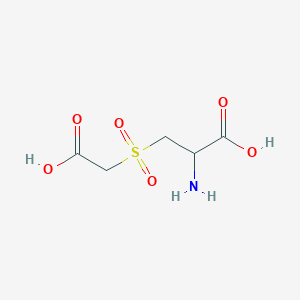

2-AMINO-3-(CARBOXYMETHANESULFONYL)PROPANOIC ACID

Description

Properties

IUPAC Name |

2-amino-3-(carboxymethylsulfonyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO6S/c6-3(5(9)10)1-13(11,12)2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVSDDKFFZCXRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S(=O)(=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(carboxymethanesulfonyl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields the desired compound in good yields while avoiding unfavorable side reactions.

Industrial Production Methods

Industrial production of 2-amino-3-(carboxymethanesulfonyl)propanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(carboxymethanesulfonyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The amino and carboxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Zinc dust, formic acid, iron dust.

Substitution Reagents: Halogenating agents, acylating agents.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

2-Amino-3-(carboxymethanesulfonyl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-3-(carboxymethanesulfonyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in various biochemical reactions. Its sulfonyl group can form strong interactions with proteins and other biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions are highlighted below through comparisons with analogous amino acid derivatives:

Notes:

- Solubility: Carboxymethanesulfonyl and sulfonamido groups enhance water solubility compared to non-polar substituents (e.g., cyanophenyl) .

- Acidity : The carboxylic acid (pKa ~2-4) and sulfonyl groups may enable pH-dependent interactions in biological systems .

Research Findings

Structural and Functional Insights

- Glutamate Receptor Modulation: Quisqualic acid and bromohomoibotenic acid are established iGluR ligands, suggesting that the carboxymethanesulfonyl group in the target compound could similarly interact with glutamate-binding domains . Sulfonamide derivatives (e.g., 3-(N-methylmethanesulfonamido)propanoic acid) are less potent in receptor binding but serve as stable intermediates for drug design .

- Electronic Effects: The electron-withdrawing sulfonyl group in the target compound may reduce nucleophilicity at the amino group, altering metabolic stability compared to unmodified amino acids .

Limitations and Challenges

- Receptor Specificity : Structural analogs show varied selectivity (e.g., quisqualic acid prefers AMPA receptors, while bromohomoibotenic acid targets NMDA receptors), suggesting the target compound’s activity profile must be empirically validated .

Biological Activity

2-Amino-3-(carboxymethanesulfonyl)propanoic acid (CAS No. 20960-91-2) is a compound of interest in biochemical research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse scientific literature.

- Chemical Formula : C4H9NO5S

- Molecular Weight : 181.18 g/mol

- IUPAC Name : 2-amino-3-(carboxymethylsulfonyl)propanoic acid

Synthesis Methods

The synthesis of 2-amino-3-(carboxymethanesulfonyl)propanoic acid typically involves the following steps:

- Starting Materials : The synthesis often begins with readily available amino acids or their derivatives.

- Reagents : Common reagents include sulfonyl chlorides and carboxylic acids.

- Conditions : Reactions are generally performed under mild conditions to preserve functional groups.

2-Amino-3-(carboxymethanesulfonyl)propanoic acid exhibits several biological activities, primarily through its interaction with various receptors and enzymes:

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as energy metabolism and signaling.

- Neuroprotective Effects : Research indicates that this compound may protect neurons from excitotoxicity, a process linked to neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

-

Neuroprotective Studies :

- A study demonstrated that 2-amino-3-(carboxymethanesulfonyl)propanoic acid reduced neuronal cell death in vitro when exposed to glutamate, suggesting its role as a neuroprotectant.

- Another research highlighted its potential in modulating glutamate receptor activity, which is crucial for synaptic plasticity and memory formation.

-

Antioxidant Properties :

- Investigations into the antioxidant capabilities of the compound revealed that it can scavenge free radicals, thereby reducing oxidative stress in cellular models.

-

Anti-inflammatory Effects :

- The compound has been studied for its anti-inflammatory properties, showing promise in reducing pro-inflammatory cytokine production in various cell types.

Comparative Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.